molecular formula C14H18O3 B139887 1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone CAS No. 141184-48-7

1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone

Cat. No.: B139887
CAS No.: 141184-48-7
M. Wt: 234.29 g/mol
InChI Key: YPTGMHTXWIENQT-UHFFFAOYSA-N
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Description

1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone is an organic compound characterized by a cyclopentyloxy group and a methoxy group attached to a phenyl ring, with an ethanone group as the functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone typically involves the reaction of 3-(cyclopentyloxy)-4-methoxybenzaldehyde with an appropriate reagent to introduce the ethanone group. One common method is the Friedel-Crafts acylation, where the benzaldehyde derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy and cyclopentyloxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)ethanone: Lacks the cyclopentyloxy group, making it less sterically hindered.

    1-(3-Methoxyphenyl)ethanone: Similar structure but without the cyclopentyloxy group.

    1-(3-(Cyclopentyloxy)phenyl)ethanone: Similar but lacks the methoxy group.

Uniqueness: 1-(3-(Cyclopentyloxy)-4-methoxyphenyl)ethanone is unique due to the presence of both the cyclopentyloxy and methoxy groups, which can influence its reactivity and interactions in chemical and biological systems. This dual substitution pattern can lead to distinct properties and applications compared to its analogs.

Properties

IUPAC Name

1-(3-cyclopentyloxy-4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-10(15)11-7-8-13(16-2)14(9-11)17-12-5-3-4-6-12/h7-9,12H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTGMHTXWIENQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OC)OC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70471768
Record name 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141184-48-7
Record name 1-[3-(Cyclopentyloxy)-4-methoxyphenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70471768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does WAY-PDA-641 interact with its target and what are the downstream effects?

A1: WAY-PDA-641 acts as a preferential inhibitor of phosphodiesterase-IV (PDE-IV) []. PDE-IV is an enzyme that breaks down cyclic AMP (cAMP), a signaling molecule involved in smooth muscle relaxation. By inhibiting PDE-IV, WAY-PDA-641 prevents the breakdown of cAMP, leading to increased cAMP levels. This, in turn, promotes relaxation of airway smooth muscle, resulting in bronchodilation.

Q2: What is the relationship between WAY-PDA-641's PDE-IV inhibitory activity and its bronchodilatory effects?

A2: The research demonstrates that WAY-PDA-641's ability to relax airway smooth muscle is directly linked to its PDE-IV inhibitory activity []. This is supported by several findings:

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